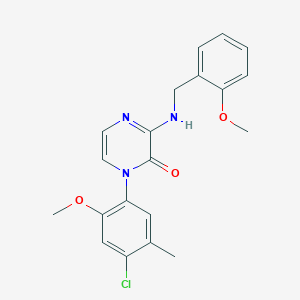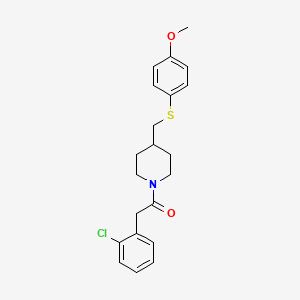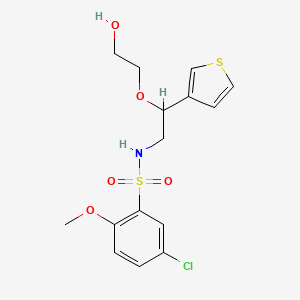![molecular formula C27H24BrN3OS B2620806 1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone CAS No. 681280-12-6](/img/structure/B2620806.png)
1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolines, the class of compounds to which your compound belongs, are heterocyclic chemical compounds with a natural or synthetic origin . They have a nitrogen-based hetero-aromatic ring structure and are often used in the synthesis and development of many new promising drugs .
Synthesis Analysis
Pyrazolines and their derivatives are synthesized through various methods. One common method involves the reaction of chalcones with phenyl hydrazine . The exact synthesis process for your specific compound would depend on the substituents present .Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . The exact structure of your specific compound would depend on the substituents present.Chemical Reactions Analysis
Pyrazoline derivatives are known to undergo various chemical reactions, including oxidation and reduction, substitution reactions, and more . The exact reactions that your specific compound can undergo would depend on the substituents present.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives can vary widely depending on their structure. For example, some pyrazoline derivatives are solids at room temperature, while others are liquids . The exact physical and chemical properties of your specific compound would depend on the substituents present.Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown the utility of related compounds in the synthesis of heterocyclic structures that exhibit significant antimicrobial properties. For instance, novel series of compounds have been synthesized that demonstrated high in vitro antibacterial activity against various strains, including resistant types of bacteria, highlighting the potential of such compounds in developing new antimicrobial agents (Ashok et al., 2015; Darwish et al., 2014).
Novel Compound Synthesis
The synthesis of novel compounds utilizing similar molecular structures has been extensively researched. These compounds often serve as key intermediates in the development of pharmaceuticals and materials with unique properties. For example, the utilization of sulfuric acid derivatives as catalysts in condensation reactions signifies the importance of such compounds in facilitating chemical transformations, leading to the development of new pyrazole derivatives with potential applications in various fields (Tayebi et al., 2011).
Chemical Reactions and Mechanisms
The study of chemical reactions and mechanisms involving complex organic molecules, such as 1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone, contributes to the fundamental understanding of organic chemistry. Investigations into the cyclization reactions, for instance, provide insights into the synthesis of novel organic compounds with intricate structures, which can have implications in drug discovery and development (Remizov et al., 2019).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with pyrazoline derivatives can vary widely depending on their structure. Some pyrazoline derivatives are relatively safe to handle, while others can be toxic or even carcinogenic . The exact safety and hazards of your specific compound would depend on the substituents present.
Future Directions
Research into pyrazoline derivatives is ongoing, with many researchers investigating their potential uses in various fields, including medicine, agriculture, and materials science . Future research will likely continue to explore the synthesis, properties, and applications of these versatile compounds.
properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrN3OS/c1-18-7-9-20(10-8-18)25-15-23(19-11-13-21(28)14-12-19)29-31(25)27(32)17-33-26-16-30(2)24-6-4-3-5-22(24)26/h3-14,16,25H,15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPKPFUHIOZSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)C)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2620725.png)
![N'-[(2-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2620727.png)

![6-[(4-chlorophthalazin-1-yl)amino]hexanoic Acid](/img/structure/B2620729.png)
![2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2620731.png)

![N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2620733.png)

![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620736.png)



![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2620744.png)